6-(benzylthio)-9-butyl-9H-purin-2-amine

Catalog No.
S13439999
CAS No.
93017-04-0
M.F
C16H19N5S
M. Wt
313.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(benzylthio)-9-butyl-9H-purin-2-amine

CAS Number

93017-04-0

Product Name

6-(benzylthio)-9-butyl-9H-purin-2-amine

IUPAC Name

6-benzylsulfanyl-9-butylpurin-2-amine

Molecular Formula

C16H19N5S

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C16H19N5S/c1-2-3-9-21-11-18-13-14(21)19-16(17)20-15(13)22-10-12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H2,17,19,20)

InChI Key

UQWUVNYHYZKQDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3)N

6-(Benzylthio)-9-butyl-9H-purin-2-amine, also known by its CAS number 93017-04-0, is a purine derivative characterized by the presence of a benzylthio group at the 6-position and a butyl group at the 9-position of the purine ring. Its molecular formula is C16H19N5S, with a molecular weight of approximately 315.42 g/mol. The compound exhibits a complex structure typical of purines, which are essential building blocks in biochemistry, particularly in nucleic acids and energy transfer molecules like adenosine triphosphate (ATP) .

The chemical reactivity of 6-(benzylthio)-9-butyl-9H-purin-2-amine primarily involves nucleophilic substitutions and electrophilic additions due to the presence of the amino group and the thioether linkage. It can participate in various reactions typical of purine derivatives, such as:

  • Nucleophilic substitution: The benzylthio group can be replaced by other nucleophiles under appropriate conditions.
  • Oxidation reactions: The sulfur atom in the thioether can undergo oxidation, potentially leading to sulfoxides or sulfones.
  • Amination reactions: The amino group can react with electrophiles to form amine derivatives.

These reactions are significant for synthesizing analogs or conjugates that may exhibit enhanced biological activity or altered pharmacokinetic properties.

6-(Benzylthio)-9-butyl-9H-purin-2-amine has been studied for its potential biological activities, particularly as an inhibitor of certain enzymes involved in nucleotide metabolism. Research indicates that compounds with similar structures may exhibit:

  • Antitumor activity: Some purine derivatives have shown promise as anticancer agents by inhibiting DNA synthesis in rapidly dividing cells.
  • Antiviral properties: Certain analogs can inhibit viral replication by interfering with nucleic acid synthesis.
  • Modulation of adenosine receptors: As a purine derivative, it may interact with adenosine receptors, influencing various physiological processes including inflammation and immune responses .

The synthesis of 6-(benzylthio)-9-butyl-9H-purin-2-amine typically involves multi-step organic reactions:

  • Formation of the purine base: Starting from simpler purine precursors, the initial step usually involves constructing the purine ring system through cyclization reactions.
  • Introduction of functional groups:
    • The butyl group can be introduced via alkylation reactions using butyl halides.
    • The benzylthio group is typically added through thiol substitution reactions where benzyl mercaptan reacts with an appropriate precursor .
  • Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for biological testing.

6-(Benzylthio)-9-butyl-9H-purin-2-amine has potential applications in various fields:

  • Pharmaceutical development: As a candidate for drug development targeting cancer or viral infections.
  • Biochemical research: Used as a tool compound to study purine metabolism and enzyme inhibition.
  • Agricultural chemistry: Potential use in developing herbicides or fungicides based on its biological activity.

Interaction studies have indicated that 6-(benzylthio)-9-butyl-9H-purin-2-amine may interact with several biological targets:

  • Enzymatic interactions: It may inhibit enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis.
  • Receptor binding studies: Investigations into its binding affinity to adenosine receptors could reveal insights into its mechanism of action and therapeutic potential .

Several compounds share structural features with 6-(benzylthio)-9-butyl-9H-purin-2-amine. Here are some notable examples:

Compound NameCAS NumberKey Features
2-Amino-6-benzylmercaptopurine1874-58-4Contains a similar benzylthio group
Benzylthioguanine64542-91-2A guanine derivative with similar properties
6-Benzylsulfanylpurine93017-04-0Related to both benzyl and sulfur substituents
9-benzyladenineNot availableExhibits purinic structure with benzyl substitution

These compounds exhibit varying degrees of biological activity and structural modifications that differentiate them from 6-(benzylthio)-9-butyl-9H-purin-2-amine, highlighting its unique position within this class of compounds.

The unique combination of functional groups in 6-(benzylthio)-9-butyl-9H-purin-2-amines positions it as an interesting candidate for further research into its pharmacological potential and mechanisms of action.

The synthesis of 6-(benzylthio)-9-butyl-9H-purin-2-amine requires precise regioselective alkylation at the N-9 position of the purine ring system [1]. This regioselectivity presents a significant challenge due to the presence of multiple nucleophilic nitrogen atoms within the purine scaffold, particularly the N-7 and N-9 positions which compete during alkylation reactions [2]. The development of methodologies that favor N-9 alkylation over N-7 is therefore crucial for the efficient synthesis of the target compound [3].

Several strategies have been established to achieve regioselective N-9 alkylation in purine derivatives. The presence of bulky substituents at position 6 of the purine ring, such as the benzylthio group in our target compound, has been demonstrated to enhance N-9 selectivity during alkylation reactions [3]. This steric influence helps direct the incoming alkyl group, in this case the butyl chain, preferentially toward the N-9 position [1] [2].

The choice of base plays a critical role in determining the regioselectivity of the alkylation reaction [3]. Traditional bases such as sodium hydride in dimethylformamide have been employed for purine alkylation, but often result in mixtures of N-7 and N-9 alkylated products [2]. Recent advancements have shown that tetrabutylammonium hydroxide provides superior regioselectivity for N-9 alkylation [3] [4]. When tetrabutylammonium hydroxide is used as the base in acetonitrile, predominantly N-9 alkylated purine derivatives are obtained with yields reaching up to 59% [3].

The reaction conditions significantly influence the regioselectivity of the alkylation process [3]. Temperature control is particularly important, as reactions conducted at room temperature or with controlled heating tend to favor N-9 alkylation [3]. Conversely, extended reaction times or elevated temperatures often lead to the formation of N-7/N-9 mixtures, necessitating additional purification steps and reducing overall yield [3] [5].

Table 1: Effect of Base and Solvent on N-9 Regioselectivity in Purine Alkylation

BaseSolventTemperature (°C)TimeN-9:N-7 RatioYield (%)
DBUAcetonitrile2548 h1.5:120
KOHAcetonitrile2548 h1.2:115
Tetrabutylammonium hydroxideAcetonitrile254 h9:159
Tetrabutylammonium hydroxideAcetonitrile5030 min*>20:192
Sodium hydrideDimethylformamide2512 h5:145

*Microwave-assisted conditions
[3] [4]

The alkylating agent itself also influences the regioselectivity of the reaction [3]. More reactive alkyl halides, such as butyl iodide or butyl bromide, tend to favor N-9 alkylation compared to less reactive alkyl chlorides [3]. This reactivity difference is attributed to the faster reaction kinetics with more reactive halides, which allows for preferential attack at the thermodynamically favored N-9 position before significant amounts of the N-7 isomer can form [3] [5].

For the synthesis of 6-(benzylthio)-9-butyl-9H-purin-2-amine specifically, a stepwise approach is often employed [6]. This typically involves first introducing the benzylthio group at the C-6 position, followed by regioselective alkylation at the N-9 position with butyl halide, and finally, incorporation of the 2-amino functionality [6] [7]. The order of these transformations is crucial, as the presence of the benzylthio group at C-6 can enhance N-9 selectivity during the subsequent alkylation step [3] [5].

Microwave-Assisted Synthesis and Green Chemistry Approaches

Microwave-assisted synthesis represents a significant advancement in the preparation of 6-(benzylthio)-9-butyl-9H-purin-2-amine, offering numerous advantages over conventional heating methods [8]. This approach utilizes microwave radiation to accelerate chemical reactions, resulting in dramatically reduced reaction times, enhanced yields, and improved regioselectivity [8] [9]. For purine derivatives specifically, microwave irradiation has proven particularly effective for alkylation reactions at the N-9 position [3].

When applied to the synthesis of 6-(benzylthio)-9-butyl-9H-purin-2-amine, microwave-assisted conditions have demonstrated remarkable improvements in reaction efficiency [8]. Traditional thermal alkylation of purines often requires extended reaction times (6-48 hours) and frequently results in mixtures of N-7 and N-9 regioisomers [3]. In contrast, microwave irradiation can complete the same transformations in 10-30 minutes while simultaneously enhancing N-9 selectivity [3] [8].

The regioselective N-9 butylation of 6-(benzylthio)purine derivatives under microwave conditions typically employs tetrabutylammonium hydroxide as the base in acetonitrile at 50-60°C for 30 minutes [3]. These conditions have been shown to yield predominantly the N-9 alkylated product with minimal formation of the N-7 isomer [3]. The enhanced regioselectivity is attributed to the uniform and rapid heating provided by microwave irradiation, which favors the kinetic product (N-9 alkylation) over the thermodynamic alternative [3] [8].

Green chemistry principles have been increasingly incorporated into the synthesis of purine derivatives, including 6-(benzylthio)-9-butyl-9H-purin-2-amine [10]. These approaches focus on reducing environmental impact through the use of less hazardous reagents, minimizing waste generation, and improving energy efficiency [10]. The application of microwave irradiation itself represents a green chemistry approach due to its energy efficiency and reduced reaction times [8] [9].

Several green chemistry strategies have been developed specifically for purine synthesis [11] [10]. Solvent-free conditions for certain transformations, particularly for C-N coupling reactions in purine derivatives, have been reported with high yields [11]. These solvent-free approaches eliminate the need for environmentally harmful organic solvents while simultaneously simplifying purification procedures [11] [10].

The introduction of the benzylthio group at the C-6 position of purines has been achieved using greener alternatives to traditional methods [6] [7]. For instance, the reaction of 6-chloropurine derivatives with benzyl mercaptan can be conducted in the presence of cesium carbonate as a base, which is less hazardous than traditional bases like sodium hydride [6]. This transformation proceeds efficiently under mild conditions and generates minimal waste [6] [7].

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for N-9 Alkylation of 6-(Benzylthio)purine

ParameterConventional HeatingMicrowave-Assisted
Reaction time6-48 hours10-30 minutes
Temperature60-80°C50-60°C
N-9:N-7 selectivity5:1 to 9:1>20:1
Yield40-60%85-95%
Energy consumptionHighLow
Solvent volume10-20 mL/g5-10 mL/g
Catalyst loading1.5-2.0 equiv.1.0-1.2 equiv.

[3] [8] [9]

For the N-9 butylation step specifically, the use of tetrabutylammonium fluoride as a mild and efficient base has emerged as a greener alternative to traditional strong bases [4]. This approach allows for rapid N-9 alkylation (often complete within 10 minutes) with high regioselectivity and yield [4]. The mild reaction conditions are compatible with various functional groups, reducing the need for protecting group manipulations and thereby minimizing waste generation [4] [10].

The final transformation in the synthesis of 6-(benzylthio)-9-butyl-9H-purin-2-amine typically involves the introduction of the 2-amino functionality [6]. Green chemistry approaches for this step include the use of aqueous ammonia or ammonium salts as the nitrogen source, rather than more hazardous reagents like azides or isocyanates [6] [10]. When combined with microwave irradiation, these amination reactions proceed efficiently under mild conditions with reduced environmental impact [8] [10].

Purification Techniques and Yield Optimization

The purification of 6-(benzylthio)-9-butyl-9H-purin-2-amine presents unique challenges due to the compound's structural characteristics and potential for regioisomeric mixtures [12]. Effective purification is crucial for obtaining high-purity material suitable for further applications and characterization [12]. Various techniques have been developed and optimized specifically for purine derivatives, with the choice of method depending on the nature of impurities present and the scale of synthesis [12] [13].

Column chromatography remains a fundamental purification technique for purine derivatives [12]. For compounds like 6-(benzylthio)-9-butyl-9H-purin-2-amine, which contain both polar functional groups (2-amino) and non-polar moieties (benzylthio and butyl), the selection of appropriate stationary phases and solvent systems is critical [12]. Silica gel chromatography using hexane/ethyl acetate gradients is commonly employed for purines with benzyl substituents, as these groups reduce the overall polarity of the compound [12]. For more polar purine derivatives, dichloromethane/methanol systems or C18 reversed-phase conditions may be more suitable [12].

Recrystallization represents another valuable purification strategy for 6-(benzylthio)-9-butyl-9H-purin-2-amine [6] [12]. The selection of appropriate solvent systems is crucial for successful recrystallization [12]. For purine derivatives containing benzylthio groups, recrystallization from hot methanol or ethanol/water mixtures has proven effective [6] [7]. This technique is particularly valuable for removing trace impurities after initial purification by column chromatography [12].

Table 3: Purification Techniques for 6-(Benzylthio)-9-butyl-9H-purin-2-amine and Related Compounds

Purification MethodSolvent SystemRecovery (%)Purity (%)Scale Applicability
Silica Gel ChromatographyHexane/Ethyl acetate (3:1 to 1:1)85-90>95Small to medium
C18 Reversed-PhaseMethanol/Water (gradient)80-85>98Small to medium
RecrystallizationMethanol or Ethanol/Water70-80>99Medium to large
Amine-Functionalized SilicaDichloromethane/Methanol (95:5)85-90>97Small to medium
Preparative HPLCAcetonitrile/Water with 0.1% TFA75-85>99Small

[12] [13]

For separating N-7 and N-9 regioisomers, which may form during the alkylation step, more specialized chromatographic techniques are often required [12]. Amine-functionalized silica has proven particularly effective for this purpose, as it provides different selectivity compared to standard silica gel [12]. This modified stationary phase can resolve closely related purine regioisomers that might co-elute on conventional silica [12].

Yield optimization for the synthesis of 6-(benzylthio)-9-butyl-9H-purin-2-amine involves careful control of reaction parameters across multiple synthetic steps [14]. For the regioselective N-9 butylation, optimization studies have identified several critical factors that influence yield and selectivity [3] [14]. The choice of base, solvent, temperature, and reaction time all significantly impact the outcome of this transformation [3].

Experimental design approaches, such as Box-Behnken design, have been applied to optimize reaction conditions for purine derivatives [14] [15]. These statistical methods allow for systematic exploration of multiple variables simultaneously, identifying optimal conditions more efficiently than traditional one-factor-at-a-time approaches [14]. For the synthesis of 6-(benzylthio)-9-butyl-9H-purin-2-amine, such optimization studies have revealed that the highest yields are typically achieved using tetrabutylammonium hydroxide as the base, with precise control of temperature (90-92°C) and reaction time (9-10 minutes) under microwave irradiation [3] [14].

The introduction of the benzylthio group at the C-6 position has also been subject to yield optimization [6] [7]. The reaction of 6-chloropurine derivatives with benzyl mercaptan proceeds most efficiently in the presence of cesium carbonate as a base and tetrabutylammonium iodide as a phase-transfer catalyst [6]. Optimal conditions typically involve dimethylformamide as the solvent, with reaction monitoring via thin-layer chromatography to determine completion [6] [7].

For the final amination step at the C-2 position, yield optimization has focused on reaction temperature and pressure when using aqueous ammonia or ammonium salts [6] [16]. Microwave-assisted conditions have proven particularly effective for this transformation, with yields reaching 88-92% under optimized conditions [8] [16].

Comparative Analysis of Synthetic Routes

Multiple synthetic routes have been developed for the preparation of 6-(benzylthio)-9-butyl-9H-purin-2-amine, each with distinct advantages and limitations [6] [7] [3]. A comprehensive comparative analysis of these approaches reveals important differences in efficiency, regioselectivity, scalability, and environmental impact [17]. Understanding these differences is crucial for selecting the most appropriate synthetic strategy for specific applications and scale requirements [17].

An alternative convergent approach involves the initial preparation of 9-butyl-6-chloro-9H-purin-2-amine, followed by nucleophilic substitution with benzyl mercaptan at the C-6 position [6] [17]. This strategy benefits from establishing the critical N-9 regioselectivity early in the synthesis, potentially simplifying subsequent purification steps [17]. The convergent nature of this approach can lead to improved overall efficiency, particularly when multiple derivatives with variations at the C-6 position are desired [17].

Table 4: Comparative Analysis of Synthetic Routes to 6-(benzylthio)-9-butyl-9H-purin-2-amine

Synthetic RouteOverall Yield (%)Number of StepsRegioselectivity ControlScalabilityEnvironmental ImpactPurification Complexity
Linear (conventional heating)30-403ModerateGoodModerateHigh
Linear (microwave-assisted)60-703HighModerateLowModerate
Convergent45-553-4HighModerateModerateModerate
Protection-based35-455-6Very highLimitedHighHigh
One-pot sequential50-603 (1 pot)ModerateGoodLowLow

[6] [7] [3] [17]

A protection-based strategy represents a more elaborate approach that employs protecting groups to control regioselectivity [6] [7]. This method typically involves protection of the exocyclic amino group at the C-2 position (e.g., as a tert-butylcarbamate) prior to N-9 alkylation [6]. While this approach offers excellent regioselectivity control, it requires additional protection and deprotection steps, reducing overall efficiency and increasing waste generation [6] [7].

Recent developments in one-pot sequential methodologies have emerged as promising alternatives for the synthesis of 6-(benzylthio)-9-butyl-9H-purin-2-amine [3] [17]. These approaches perform multiple transformations in a single reaction vessel without isolation of intermediates, significantly reducing solvent usage and simplifying purification [3]. For example, a one-pot procedure involving initial formation of the 6-benzylthio derivative, followed by in situ N-9 butylation under microwave conditions, has demonstrated improved overall efficiency compared to traditional stepwise approaches [3] [17].

The microwave-assisted linear route has emerged as particularly advantageous, combining the simplicity of the traditional linear approach with the enhanced efficiency of microwave irradiation [3] [8]. This method typically achieves overall yields of 60-70%, significantly higher than the 30-40% commonly observed with conventional heating methods [3] [8]. The improved performance is attributed to enhanced regioselectivity during the N-9 alkylation step and more efficient transformations throughout the synthesis [3] [8].

From an environmental perspective, the microwave-assisted and one-pot sequential approaches offer significant advantages [3] [8] [10]. These methods reduce solvent consumption, minimize energy usage, and generate less waste compared to traditional approaches [3] [10]. The protection-based strategy, while offering excellent regioselectivity control, typically has the highest environmental impact due to the additional steps and reagents required [6] [10].

Scalability considerations reveal that the linear approaches (both conventional and microwave-assisted) are generally more amenable to scale-up than the protection-based or convergent strategies [6] [3]. The one-pot sequential methodology offers promising scalability, though careful optimization of reaction parameters is essential when increasing reaction scale [3] [17].

In terms of purification complexity, the one-pot sequential approach typically requires the least extensive purification, as fewer intermediates are isolated [3] [17]. The protection-based and conventional linear strategies generally necessitate more elaborate purification procedures, particularly for separating regioisomeric mixtures that may form during the N-9 alkylation step [6] [12].

The purine core of 6-(benzylthio)-9-butyl-9H-purin-2-amine contains multiple positions susceptible to nucleophilic aromatic substitution, with the 2-position being particularly reactive due to the presence of the amino group that can be displaced under appropriate conditions [12] [13].

Mechanistic Framework and Reaction Pathways

Nucleophilic substitution reactions at the purine core proceed through a well-established SNAr mechanism involving formation of a stabilized Meisenheimer complex intermediate [8] [12]. The electron-deficient nature of the purine ring system facilitates nucleophilic attack, with the relative reactivity order being C-6 > C-2 > C-8 [13]. The presence of the electron-donating amino group at the 2-position can influence the electronic distribution within the ring system, affecting the reactivity patterns at other positions [14].

Quantum mechanical calculations have provided insights into the transition state structures for nucleophilic substitution reactions at purine centers. The studies indicate that the reaction proceeds primarily through an SN2-like mechanism with some SN1 character, particularly when stabilizing substituents are present [12]. The activation energy for nucleophilic attack varies significantly depending on the position and the nature of the nucleophile, with sulfur nucleophiles generally showing higher reactivity than oxygen or nitrogen nucleophiles [8].

Substitution at the 2-Position

The 2-amino group in 6-(benzylthio)-9-butyl-9H-purin-2-amine can be replaced through nucleophilic substitution reactions with various nucleophiles including thiols, amines, and alkoxides [13]. These reactions typically require activation through conversion to more reactive intermediates such as 2-chloro derivatives or through use of strong bases that can deprotonate the amino group [11]. The substitution reactions proceed optimally in polar aprotic solvents at temperatures ranging from 80-150°C [10].

Research has demonstrated that thiol nucleophiles exhibit particularly high reactivity toward the 2-position, with yields typically ranging from 60-90% under optimized conditions [11]. The reaction selectivity can be controlled through careful choice of base and solvent system, with cesium carbonate in dimethylformamide providing excellent results for most transformations [10].

Electronic Effects and Substituent Influence

The presence of the benzylthio group at the 6-position significantly influences the reactivity patterns at other positions of the purine ring. The electron-donating character of the sulfur atom increases electron density at the 2-position, making it more susceptible to electrophilic attack while simultaneously reducing its susceptibility to nucleophilic substitution . This electronic effect must be considered when designing synthetic strategies for selective functionalization at multiple positions [14].

The butyl group at the 9-position provides steric bulk that can influence the approach of nucleophiles to nearby positions, particularly affecting reactions at the 8-position. This steric hindrance contributes to the generally lower reactivity observed at the 8-position compared to the 2- and 6-positions [15].

Cross-Coupling Reactions for Structural Diversification

Cross-coupling reactions represent one of the most powerful methods for introducing structural diversity into purine systems, with 6-(benzylthio)-9-butyl-9H-purin-2-amine serving as an excellent substrate for various palladium-catalyzed transformations [16] [17] [18].

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction has emerged as the most versatile and widely applicable cross-coupling method for purine functionalization [16] [17]. This reaction enables the formation of carbon-carbon bonds between the purine core and various arylboronic acids or their derivatives, providing access to a diverse array of substituted purine analogs [17].

The optimal conditions for Suzuki coupling of purine substrates involve the use of palladium catalysts supported by hydrophilic ligands, particularly tris(3-sulfonatophenyl)phosphine trisodium salt [18]. These water-soluble catalyst systems allow for reactions to be conducted in aqueous or mixed aqueous-organic media, which is essential for the solubility of purine substrates [16]. The reaction typically proceeds at temperatures of 80-120°C with yields ranging from 70-92% depending on the electronic nature of the coupling partners [17].

Research has demonstrated that electron-rich and electron-neutral arylboronic acids provide the highest yields in Suzuki coupling reactions with purine substrates [18]. The reaction mechanism involves the classical oxidative addition-transmetalation-reductive elimination sequence, with the transmetalation step being rate-limiting for most purine substrates [19]. The use of palladium acetate with tris(3-sulfonatophenyl)phosphine trisodium salt has become the standard catalyst system for these transformations [18].

Heck Coupling Methodology

Heck coupling reactions provide an alternative approach for carbon-carbon bond formation, enabling the introduction of alkenyl substituents onto the purine ring system [18]. These reactions typically involve the coupling of halo-substituted purines with alkenes in the presence of palladium catalysts and bases [16].

The Heck coupling of purine substrates requires careful optimization of reaction conditions to achieve acceptable yields. The use of palladium acetate as catalyst in combination with water-soluble phosphine ligands has proven most effective, with typical yields ranging from 44-90% depending on the substrate [18]. The reaction proceeds through a mechanism involving oxidative addition of the purine halide to palladium, followed by alkene insertion and β-hydride elimination [16].

Microwave irradiation has been shown to significantly improve the efficiency of Heck coupling reactions with purine substrates, reducing reaction times from hours to minutes while maintaining or improving yields [18]. The use of acrylate esters as coupling partners has proven particularly successful, providing access to functionalized purine derivatives with pendant ester groups that can be further manipulated [18].

Stille and Sonogashira Coupling Reactions

Stille coupling reactions, while less commonly employed than Suzuki or Heck couplings, provide access to purine derivatives that may be difficult to obtain through other methods [17]. These reactions involve the coupling of purine halides with organostannane reagents in the presence of palladium catalysts [17]. The main limitations of Stille coupling include the toxicity of organotin reagents and their air sensitivity, which requires careful handling procedures [17].

Sonogashira coupling reactions enable the introduction of alkynyl substituents onto purine rings, providing access to acetylene-containing purine derivatives [17]. These reactions typically employ palladium and copper co-catalysts and proceed under mild conditions with good functional group tolerance [17]. The alkynyl products from Sonogashira coupling can serve as versatile intermediates for further transformations, including click chemistry reactions and cyclization processes [20].

Catalyst Development and Optimization

Recent advances in catalyst development have significantly improved the efficiency and scope of cross-coupling reactions with purine substrates [18]. The development of water-soluble phosphine ligands has been particularly important, enabling reactions to be conducted in environmentally benign aqueous media while maintaining high catalytic activity [18].

The use of palladium nanoparticles and heterogeneous catalysts has shown promise for purine cross-coupling reactions, offering potential advantages in terms of catalyst recovery and reuse [21]. However, these systems typically require higher temperatures and longer reaction times compared to homogeneous catalyst systems [21].

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

313.13611680 g/mol

Monoisotopic Mass

313.13611680 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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